molecular formula C12H18O3 B12634978 5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal CAS No. 921763-53-3

5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal

Cat. No.: B12634978
CAS No.: 921763-53-3
M. Wt: 210.27 g/mol
InChI Key: UACXSLHOUGSEHY-GHMZBOCLSA-N
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Description

5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal is an organic compound with a complex structure that includes a dioxolane ring and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal typically involves the formation of the dioxolane ring followed by the introduction of the ethenyl group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. The ethenyl group can then be introduced through a Wittig reaction or a similar olefination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, particularly electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂), acids (e.g., HCl)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated compounds

Scientific Research Applications

5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

921763-53-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-[(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal

InChI

InChI=1S/C12H18O3/c1-4-10-11(8-6-5-7-9-13)15-12(2,3)14-10/h4,6,8-11H,1,5,7H2,2-3H3/t10-,11-/m1/s1

InChI Key

UACXSLHOUGSEHY-GHMZBOCLSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C=CCCC=O)C=C)C

Canonical SMILES

CC1(OC(C(O1)C=CCCC=O)C=C)C

Origin of Product

United States

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